Pomalidomide-C7-COOH: A Technical Guide for Drug Development Professionals
Pomalidomide-C7-COOH: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide-C7-COOH is a crucial synthetic intermediate in the rapidly evolving field of targeted protein degradation. As a functionalized derivative of pomalidomide (B1683931), it serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides a comprehensive overview of Pomalidomide-C7-COOH, including its chemical properties, mechanism of action, and its pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for the synthesis and application of Pomalidomide-C7-COOH in targeted protein degradation studies are presented, alongside key quantitative data to inform drug design and development.
Introduction
Targeted protein degradation utilizing PROTACs has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
Pomalidomide is a potent immunomodulatory agent that binds with high affinity to CRBN, a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1] This interaction has been effectively harnessed in the design of CRBN-recruiting PROTACs. Pomalidomide-C7-COOH is a derivative of pomalidomide featuring a seven-carbon aliphatic chain terminating in a carboxylic acid. This functional group provides a versatile handle for conjugation to a linker, which is subsequently attached to a POI-binding ligand, forming the final PROTAC. This guide details the technical aspects of Pomalidomide-C7-COOH, providing a foundational resource for its application in drug discovery and development.
Chemical Properties and Data
Pomalidomide-C7-COOH is a synthesized E3 ligase cereblon ligand-linker conjugate.[2] It is primarily utilized as an intermediate in the synthesis of PROTACs, such as those targeting BCL-XL for degradation.[2]
| Property | Value | Reference |
| IUPAC Name | 8-(4-(1-oxido-1,3-dioxoisoindolin-2-yl)-2,6-dioxopiperidin-3-yl)octanoic acid | N/A |
| CAS Number | 2225940-51-0 | [2] |
| Molecular Formula | C21H25N3O6 | [3] |
| Molecular Weight | 415.44 g/mol | [3] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | [2] |
| Purity | Typically >98% | [2] |
| Storage | -20°C for short term, -80°C for long term | [2] |
| Pomalidomide KD for CRBN | ~157 nM | [1] |
Note: The dissociation constant (KD) provided is for the parent compound, pomalidomide. The C7-COOH linker is not expected to significantly alter the binding affinity to CRBN.
Mechanism of Action in PROTACs
The fundamental role of Pomalidomide-C7-COOH is to serve as the CRBN-engaging component of a PROTAC. Once incorporated into the heterobifunctional molecule, the pomalidomide moiety binds to CRBN, while the other end of the PROTAC binds to the target protein of interest. This induced proximity facilitates the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase. The formation of this complex leads to the ubiquitination of the POI by the E3 ligase machinery, marking it for subsequent degradation by the 26S proteasome. This catalytic process results in the selective removal of the target protein from the cell.
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Experimental Protocols
The following sections provide representative protocols for the synthesis of a PROTAC using Pomalidomide-C7-COOH and a subsequent in vitro protein degradation assay. These protocols are intended as a guide and may require optimization based on the specific POI ligand and target protein.
Synthesis of a PROTAC using Pomalidomide-C7-COOH
This protocol outlines the amide coupling of Pomalidomide-C7-COOH to a POI ligand containing a primary or secondary amine.
Materials:
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Pomalidomide-C7-COOH
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POI ligand with an amine-terminated linker
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N,N-Dimethylformamide (DMF)
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(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
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N,N-Diisopropylethylamine (DIPEA)
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High-performance liquid chromatography (HPLC) for purification
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Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
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Dissolve Pomalidomide-C7-COOH (1.0 equivalent) in anhydrous DMF.
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Add the POI ligand with an amine-terminated linker (1.0 equivalent) to the solution.
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Add PyBOP (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.
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Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
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Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
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Characterize the purified PROTAC by MS and NMR to confirm its identity and purity.
Caption: General workflow for PROTAC synthesis.
In Vitro Protein Degradation Assay
This protocol describes a Western blot-based assay to assess the ability of a pomalidomide-based PROTAC to induce the degradation of a target protein in cultured cells.
Materials:
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Human cell line expressing the POI
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Complete cell culture medium
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PROTAC stock solution in DMSO
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Vehicle control (DMSO)
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody against the POI
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with serial dilutions of the PROTAC. Include a vehicle-only control.
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Incubation: Incubate the cells for a desired time course (e.g., 4, 8, 16, 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Western Blotting:
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Normalize protein concentrations and prepare samples for SDS-PAGE.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and probe with primary antibodies for the POI and a loading control.
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Incubate with the appropriate HRP-conjugated secondary antibody.
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Develop the blot using a chemiluminescent substrate and image the results.
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Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control and calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
Quantitative Data for Pomalidomide-Based PROTACs
| Compound | Target | Cell Line | IC50 (µM) | Dmax (%) | Reference |
| Compound 16 | EGFRWT | A549 | 0.10 | 96% (at 72h) | [4] |
| Compound 16 | EGFRT790M | A549 | 4.02 | N/A | [4] |
Note: The linker used in the referenced study is different from a C7-COOH linker. This data is for illustrative purposes only.
Conclusion
Pomalidomide-C7-COOH is a valuable chemical tool for the development of CRBN-recruiting PROTACs. Its well-defined structure and versatile carboxylic acid handle facilitate the efficient synthesis of a wide range of PROTAC molecules. The high binding affinity of the pomalidomide warhead to CRBN ensures effective recruitment of the E3 ligase to the target protein, leading to its potent and selective degradation. This technical guide provides researchers and drug developers with the essential information and methodologies to effectively utilize Pomalidomide-C7-COOH in their targeted protein degradation programs, ultimately accelerating the discovery of novel therapeutics.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pomalidomide 4'-alkylC7-acid, 2225940-51-0 | BroadPharm [broadpharm.com]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
